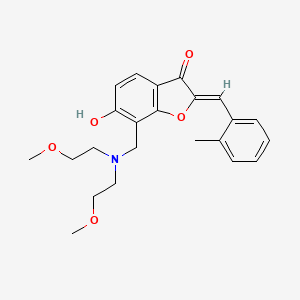

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

Descripción

Propiedades

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-16-6-4-5-7-17(16)14-21-22(26)18-8-9-20(25)19(23(18)29-21)15-24(10-12-27-2)11-13-28-3/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUSVKGCABWJAQ-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofuran compounds are known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and analgesic properties. This article delves into the biological activities of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Benzofuran derivatives typically exhibit their biological effects through various mechanisms:

- Anticancer Activity : Many benzofuran compounds induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases involved in the apoptotic pathway . The specific compound may share similar mechanisms, enhancing its potential as an anticancer agent.

- Anti-inflammatory Effects : Some studies have shown that benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β, indicating their role in managing chronic inflammatory conditions .

- Analgesic Properties : Certain benzofuran derivatives demonstrate antinociceptive effects in preclinical models, suggesting that they could be effective in pain management without the side effects associated with opioids .

Anticancer Activity

Research indicates that benzofuran derivatives possess significant cytotoxic properties against various cancer cell lines. For instance:

- In vitro Studies : Compounds similar to the target compound have shown selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) and ovarian cancer cells (e.g., IGROV-1). These studies utilized assays to measure cell viability and apoptosis induction .

| Cell Line | Compound Concentration | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 10 µM | 50 |

| IGROV-1 | 20 µM | 65 |

Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of benzofuran derivatives, it was found that certain compounds significantly inhibited the production of inflammatory mediators:

- Cytokine Inhibition : The compound reduced TNF levels by approximately 93% and IL-1 levels by 98%, demonstrating a potent anti-inflammatory effect .

Analgesic Effects

The analgesic potential of related benzofuran compounds was evaluated through various nociception models:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The benzofuran-3(2H)-one scaffold is shared among several analogs, but substituent variations significantly influence properties:

Structural Implications :

- The bis(2-methoxyethyl)amino group in the target compound likely increases lipophilicity compared to the piperazinyl analog in , which may favor membrane permeability.

Pharmacological and Physicochemical Properties

Research Findings and Gaps

- Structural Diversity: Substitutions at position 7 (e.g., bis(2-methoxyethyl)amino vs. piperazinyl) significantly alter electronic and steric profiles, impacting drug-likeness .

- Unresolved Questions: How does the Z-configuration influence binding affinity compared to E-isomers? What is the metabolic stability of the bis(2-methoxyethyl)amino group compared to piperazinyl analogs?

Q & A

Q. Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify key protons (e.g., C6-OH at δ 10–12 ppm, benzylidene CH at δ 7.5–8.5 ppm) and carbons (benzofuran carbonyl at ~190 ppm) .

- HRMS : Validate molecular weight (expected [M+H]+: ~455.2 Da).

- HPLC-PDA : Assess purity (>95%) and detect isomers using a C18 column with methanol/water (70:30) .

Advanced Characterization: How can conflicting spectral data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer :

Unexpected NOE signals may arise from rotameric equilibria of the bis(2-methoxyethyl)amino group. Perform VT-NMR (variable temperature) to slow rotation and clarify correlations . For ambiguous carbonyl signals, use DEPT-135 or HSQC to distinguish between quaternary and protonated carbons .

Basic Biological Evaluation: Which in vitro assays are suitable for preliminary bioactivity screening (e.g., antioxidant or anticancer activity)?

Q. Methodological Answer :

- Antioxidant : DPPH/ABTS radical scavenging assays, with IC50 comparisons to Trolox .

- Anticancer : MTT assay against cell lines (e.g., MCF-7, HepG2), using cisplatin as a positive control .

- Solubility : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent interference .

Advanced Biological Evaluation: How can discrepancies between in vitro and in vivo activity data be addressed?

Methodological Answer :

Discrepancies often stem from poor pharmacokinetics (e.g., rapid metabolism of the benzylidene group). Perform:

- Metabolic stability assays (e.g., liver microsomes) to identify labile sites.

- Prodrug strategies : Protect the C6-hydroxy group as a methoxy or acetyl derivative to enhance bioavailability .

Data Contradiction: How should conflicting reports on antioxidant vs. pro-oxidant effects be analyzed?

Methodological Answer :

Pro-oxidant behavior may arise under high concentrations or in the presence of transition metals (e.g., Fe³⁺). Conduct dose-response studies (1–100 µM) and include metal chelators (e.g., EDTA) in assay buffers to isolate mechanisms .

Solubility Challenges: What strategies improve aqueous solubility for in vivo studies?

Q. Methodological Answer :

- Co-solvents : Use cyclodextrins or PEG-400 to solubilize the compound .

- Structural modification : Replace the 2-methylbenzylidene with a polar substituent (e.g., 4-hydroxybenzylidene) while retaining activity .

Mechanistic Studies: How can the compound’s mechanism of action (e.g., anticancer) be elucidated?

Q. Methodological Answer :

- ROS detection : Use DCFH-DA fluorescence in treated cells to quantify reactive oxygen species .

- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activity measurements .

- Target identification : SILAC-based proteomics or molecular docking against kinases (e.g., PI3K) .

Comparative Analysis: How do substituents (e.g., bis(2-methoxyethyl)amino vs. benzyloxy) impact bioactivity?

Methodological Answer :

The bis(2-methoxyethyl)amino group enhances water solubility and membrane permeability compared to hydrophobic benzyloxy substituents. Compare analogs via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.